molecular formula C10H11BrN2O B2678880 5-amino-2-bromo-N-cyclopropylbenzamide CAS No. 1250894-31-5

5-amino-2-bromo-N-cyclopropylbenzamide

Cat. No.: B2678880
CAS No.: 1250894-31-5
M. Wt: 255.115
InChI Key: QJRUWRSQRBODQJ-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-N-cyclopropylbenzamide is a benzamide derivative supplied for research and development purposes. This compound is identified with the CAS Number 1250894-31-5 and has a molecular formula of C 10 H 11 BrN 2 O . Its molecular weight is 255.11 g/mol . A represented SMILES structure is O=C(NC1CC1)C2=CC(N)=CC=C2Br . As a specialized chemical building block, this compound features both an aromatic amine and a bromine substituent on the benzamide core, which can serve as handles for further chemical synthesis and derivatization. The cyclopropylamide group can contribute specific steric and electronic properties, making this molecule of potential interest in various exploratory studies within medicinal chemistry and chemical biology. Notice for Researchers: This product is strictly for research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor is it for edible or medicinal purposes.

Properties

IUPAC Name

5-amino-2-bromo-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRUWRSQRBODQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250894-31-5
Record name 5-amino-2-bromo-N-cyclopropylbenzamide
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Foundational & Exploratory

pKa values and physicochemical characteristics of 5-amino-2-bromo-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Physicochemical Characteristics of 5-amino-2-bromo-N-cyclopropylbenzamide

Prepared by: Gemini, Senior Application Scientist

Foreword for the Research Professional

As such, this document deviates from a simple data sheet. It is structured as a proactive analytical and methodological guide for the research scientist. We will first deduce an inferred physicochemical profile based on a first-principles analysis of the molecule's structure. Subsequently, we will provide detailed, field-proven experimental protocols to enable the precise empirical determination of these critical parameters. This dual approach of predictive analysis and practical methodology is designed to empower researchers to fully characterize this and similar molecules, thereby accelerating the journey from discovery to development.

Molecular Identity and Inferred Physicochemical Profile

The initial step in any characterization is to establish the molecule's identity and summarize its predicted properties. This provides a baseline framework for experimental design.

Table 1: Compound Identification

Parameter Value
Compound Name This compound
Molecular Formula C₁₀H₁₁BrN₂O
Molecular Weight 255.11 g/mol
SMILES C1CC1NC(=O)C2=C(C=CC(=C2)N)Br

| InChIKey | QJRUWRSQRBODQJ-UHFFFAOYSA-N |

Table 2: Predicted and Inferred Physicochemical Characteristics

Parameter Predicted/Inferred Value Rationale & Impact on Drug Development
pKa (Basic) ~3.5 - 4.5 Inferred from aniline (pKa ~4.6) with electron-withdrawing groups. The basicity of the 5-amino group is critical for solubility and target interaction. It will be protonated in the stomach and increasingly neutral at intestinal pH.
pKa (Acidic) > 14 The amide N-H proton is exceptionally weakly acidic and will not ionize under physiological conditions.
XLogP 1.8 Predicted value from PubChem.[4] Suggests moderate lipophilicity, balancing permeability with solubility.
Aqueous Solubility Low to moderate The presence of polar amino and amide groups is offset by the hydrophobic bromophenyl and cyclopropyl moieties. Solubility is expected to be pH-dependent.
Hydrogen Bond Donors 2 (amine -NH₂, amide -NH) Influences solubility and potential for target binding.

| Hydrogen Bond Acceptors | 2 (amide C=O, amine -N) | Influences solubility and potential for target binding. |

In-Depth Analysis of Core Physicochemical Properties

A molecule's functionality is dictated by the interplay of its constituent parts. Here, we dissect the structural components of this compound to understand their influence.

Acid-Base Dissociation (pKa): The Key to pH-Dependent Behavior

The ionization state of a molecule at physiological pH is arguably its most important physicochemical property. For this compound, two potential ionization sites exist: the 5-amino group and the amide N-H.

  • The Basic Center (5-Amino Group): The primary determinant of basicity is the aromatic amine. The pKa of aniline is approximately 4.6.[5] However, the substituents on the benzene ring significantly modulate this value.[6][7]

    • 2-Bromo Substituent: This group is electron-withdrawing via its inductive effect (-I), which destabilizes the conjugate acid (the anilinium ion) and thus decreases the pKa.

    • 5-N-cyclopropylbenzamide Substituent: The amide group is strongly electron-withdrawing (-I, -M), which will further reduce the electron density on the ring and the basicity of the amino group.

    • Inferred pKa: Considering these strong electron-withdrawing effects, the pKa of the 5-amino group is predicted to be significantly lower than that of aniline, likely in the range of 3.5 to 4.5. This means at physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form.

  • The Amide N-H: Amides are generally considered neutral compounds in an aqueous environment. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, rendering it much less basic than an amine.[8] The N-H proton is only very weakly acidic (pKa > 14) and will not be deprotonated under physiological conditions.

pKa_Equilibrium cluster_legend Ionization of the 5-Amino Group Neutral R-NH₂ (Neutral Form) Predominant at pH > pKa Protonated R-NH₃⁺ (Protonated Form) Predominant at pH < pKa Neutral->Protonated + H⁺ Protonated->Neutral - H⁺ pKa_node pKa ≈ 3.5 - 4.5

Caption: Ionization equilibrium of the aromatic amine functional group.

Lipophilicity (LogP and LogD): Membrane Permeability and Beyond

Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes.

  • LogP (Partition Coefficient): This value represents the partitioning of the neutral form of the molecule between octanol and water. The predicted XLogP of 1.8 suggests a balanced character, which is often desirable in drug candidates to avoid the pitfalls of excessive lipophilicity (poor solubility, high metabolic turnover) or excessive hydrophilicity (poor membrane permeability).[9]

  • LogD (Distribution Coefficient): Because our molecule has a basic center, its overall partitioning behavior will be pH-dependent. This is described by the LogD.

    • At pH values well above the pKa (e.g., pH 7.4), the molecule is mostly neutral, and LogD will be approximately equal to LogP.

    • At pH values below the pKa, the molecule becomes protonated (charged). This charged species is significantly more water-soluble and less lipophilic, causing the LogD to decrease.

LogD_vs_pH cluster_curve y_axis LogD (Lipophilicity) origin y_axis->origin x_axis pH origin->x_axis pKa_point pKa origin->pKa_point 3,0 3,0 pKa_point->3,0 logp_level LogP (for neutral form) logp_level->p1 p1->p2 p2->p3 p3->p4 Potentiometric_Titration_Workflow start Start: Calibrate pH Meter prep Prepare Sample: Dissolve compound in 0.15M KCl solution start->prep titrate Titrate with Standard HCl: Add increments, record Volume and pH prep->titrate plot Plot Data: pH vs. Volume of Titrant titrate->plot analyze Analyze Curve: 1. Find Equivalence Point (Ve) 2. Calculate Half-Equivalence Point (Ve/2) plot->analyze result Determine pKa: pH at Volume = Ve/2 analyze->result

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Aqueous Solubility by Shake-Flask Method

This is the benchmark method for determining thermodynamic solubility, recommended by regulatory bodies. [10][11] Causality: The method establishes a true equilibrium between the excess solid compound and the dissolved compound in a specific buffer, ensuring the measured concentration represents the saturation point. [12] Methodology:

  • Apparatus: Orbital shaker with a temperature-controlled incubator, centrifuge, HPLC-UV or UV-Vis spectrophotometer, analytical balance, vials with screw caps.

  • Reagents:

    • This compound (solid).

    • Phosphate-buffered saline (PBS) at pH 7.4.

    • Other buffers as needed (e.g., pH 2.0 to simulate gastric fluid).

  • Procedure:

    • Add an excess amount of the solid compound to a vial (e.g., 2-5 mg to 1 mL of buffer). The key is to ensure solid material remains visible after equilibration.

    • Add the desired buffer (e.g., 1 mL of PBS, pH 7.4).

    • Seal the vials tightly and place them in the orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • Equilibrate for a sufficient time, typically 24-48 hours, to ensure equilibrium is reached. [12] 5. After equilibration, remove the vials and let any undissolved solid settle.

    • Carefully withdraw a sample from the supernatant. Separate the solid from the liquid by centrifugation or filtration.

  • Data Analysis:

    • Prepare a calibration curve of the compound at known concentrations using the same analytical method (e.g., HPLC-UV).

    • Accurately dilute the saturated supernatant sample into the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration using the calibration curve.

    • Calculate the original concentration in the saturated solution, which is the thermodynamic solubility.

Shake_Flask_Workflow start Start: Prepare Buffer (e.g., pH 7.4) add_solid Add Excess Solid Compound to Buffer start->add_solid equilibrate Equilibrate: Shake at constant temperature (24-48h) add_solid->equilibrate separate Separate Phases: Centrifuge or Filter to remove solid equilibrate->separate analyze Analyze Supernatant: Quantify concentration via HPLC-UV separate->analyze result Result: Thermodynamic Solubility analyze->result

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Protocol: Lipophilicity (LogD₇.₄) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative to the traditional shake-flask method for determining lipophilicity. [13][14][15] Causality: The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. [14] Methodology:

  • Apparatus: HPLC system with a UV detector, a C18 column, and an autosampler.

  • Reagents:

    • This compound.

    • A set of 5-7 standard compounds with well-established LogP values that span the expected range of the test compound.

    • HPLC-grade acetonitrile or methanol.

    • Aqueous buffer (e.g., PBS at pH 7.4).

  • Procedure:

    • Prepare stock solutions of the test compound and all standard compounds in a suitable solvent (e.g., DMSO or acetonitrile).

    • Develop an isocratic HPLC method. The mobile phase will be a mixture of the organic solvent and the aqueous buffer (e.g., 60:40 acetonitrile:PBS). The composition should be adjusted to achieve good peak shape and retention times for the standards.

    • Inject each standard compound and the test compound individually, and record their retention times (t_R).

    • Inject a non-retained compound (e.g., uracil) to determine the column dead time (t₀).

  • Data Analysis:

    • For each compound, calculate the retention factor, k = (t_R - t₀) / t₀.

    • Calculate log(k) for each compound.

    • Create a calibration curve by plotting the known LogP values of the standards (y-axis) against their corresponding log(k) values (x-axis).

    • Perform a linear regression on the data to get the equation of the line (y = mx + c).

    • Using the log(k) value of this compound, calculate its LogD₇.₄ using the regression equation. Since the measurement is at pH 7.4 where the compound is neutral, this value is a good approximation of its LogP.

HPLC_LogP_Workflow start Start: Prepare Mobile Phase (Organic/Buffer) run_standards Inject Standards & Test Compound: Record Retention Times (tR) start->run_standards run_dead Inject Uracil: Determine Dead Time (t0) start->run_dead calculate_logk Calculate log(k) for all compounds: k = (tR - t0) / t0 run_standards->calculate_logk run_dead->calculate_logk calibrate Create Calibration Curve: Plot known LogP vs. log(k) for standards calculate_logk->calibrate result Determine LogP/LogD of Test Compound from its log(k) and the calibration curve calibrate->result

Sources

Methodological & Application

Synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide: A Detailed Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide, a key intermediate in pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with the amidation of 2-bromo-5-nitrobenzoic acid followed by the selective reduction of the nitro functional group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, scientifically-grounded explanations for procedural choices, and complete experimental protocols.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its structure, featuring a bromo-substituted aniline core coupled with a cyclopropyl amide moiety, provides a versatile scaffold for further chemical modifications. The successful and efficient synthesis of this compound is therefore of significant interest. The synthetic route detailed herein is a robust and well-established pathway that can be readily implemented in a standard laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 2-bromo-5-nitrobenzoic acid.

Step 1: Amidation. The first step involves the formation of an amide bond between 2-bromo-5-nitrobenzoic acid and cyclopropylamine. This is accomplished by activating the carboxylic acid, typically by converting it to an acyl chloride, which then readily reacts with the amine.

Step 2: Selective Nitro Reduction. The second step is the chemoselective reduction of the nitro group in the resulting 2-bromo-N-cyclopropyl-5-nitrobenzamide to an amine. This transformation must be performed under conditions that do not affect the bromo substituent or the amide bond.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow 2-bromo-5-nitrobenzoic_acid 2-bromo-5-nitrobenzoic acid Intermediate 2-bromo-N-cyclopropyl-5-nitrobenzamide 2-bromo-5-nitrobenzoic_acid->Intermediate Amidation (Step 1) Final_Product This compound Intermediate->Final_Product Selective Nitro Reduction (Step 2)

Caption: Overall synthetic route for this compound.

PART 1: Detailed Experimental Protocols

Step 1: Synthesis of 2-bromo-N-cyclopropyl-5-nitrobenzamide (Amidation)

This protocol describes the amidation of 2-bromo-5-nitrobenzoic acid with cyclopropylamine via an acyl chloride intermediate. The formation of the acyl chloride using thionyl chloride is a classic and efficient method for activating the carboxylic acid towards nucleophilic attack by the amine.

Reagents and Materials

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
2-bromo-5-nitrobenzoic acid246.02102.46 gStarting material
Thionyl chloride (SOCl₂)118.97201.46 mLAcylating agent, use in a fume hood
Dichloromethane (DCM)--50 mLAnhydrous solvent
Cyclopropylamine57.09120.84 mLNucleophile
Triethylamine (TEA)101.19152.09 mLBase, to neutralize HCl byproduct
Saturated aq. NaHCO₃--50 mLFor work-up
Brine--50 mLFor work-up
Anhydrous MgSO₄---Drying agent

Protocol:

  • Acyl Chloride Formation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-nitrobenzoic acid (2.46 g, 10 mmol).

    • Add anhydrous dichloromethane (30 mL) to the flask.

    • In a well-ventilated fume hood, slowly add thionyl chloride (1.46 mL, 20 mmol) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the solid starting material.

    • After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 2-bromo-5-nitrobenzoyl chloride as a yellow solid.

  • Amidation Reaction:

    • Dissolve the crude acyl chloride in 20 mL of anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of cyclopropylamine (0.84 mL, 12 mmol) and triethylamine (2.09 mL, 15 mmol) in 10 mL of anhydrous dichloromethane.

    • Add the cyclopropylamine/triethylamine solution dropwise to the cold acyl chloride solution over 15-20 minutes with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 2-bromo-N-cyclopropyl-5-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pale yellow solid.

Diagram of the Amidation Workflow

Amidation_Workflow cluster_0 Acyl Chloride Formation cluster_1 Amidation cluster_2 Work-up and Purification Start_AC 2-bromo-5-nitrobenzoic acid in DCM Add_SOCl2 Add Thionyl Chloride Start_AC->Add_SOCl2 Reflux Reflux (2-3h) Add_SOCl2->Reflux Evaporate_AC Evaporate excess SOCl₂ and DCM Reflux->Evaporate_AC Start_Amide Crude Acyl Chloride in DCM (0°C) Add_Amine Add Cyclopropylamine/TEA solution Start_Amide->Add_Amine Stir_RT Stir at Room Temperature (2-4h) Add_Amine->Stir_RT Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Dry Dry (MgSO₄) Workup->Dry Evaporate_Final Evaporate Solvent Dry->Evaporate_Final Purify Recrystallization Evaporate_Final->Purify Nitro_Reduction_Workflow cluster_0 Reduction cluster_1 Work-up and Purification Start_Reduction Intermediate in Ethanol Add_SnCl2 Add SnCl₂·2H₂O Start_Reduction->Add_SnCl2 Reflux_Reduction Reflux (3-5h) Add_SnCl2->Reflux_Reduction Evaporate_EtOH Evaporate Ethanol Add_EtOAc Add Ethyl Acetate Evaporate_EtOH->Add_EtOAc Neutralize Neutralize with NaHCO₃ (aq) Add_EtOAc->Neutralize Filter Filter through Celite® Neutralize->Filter Wash Wash with Brine Filter->Wash Dry_Final Dry (Na₂SO₄) Wash->Dry_Final Concentrate Concentrate Dry_Final->Concentrate Purify_Final Purify Concentrate->Purify_Final

Application Note: Scalable Synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, scalable synthesis protocol for 5-amino-2-bromo-N-cyclopropylbenzamide , a critical scaffold in the development of kinase inhibitors (e.g., TTK, MAPK pathways).

The guide prioritizes process safety , chemoselectivity (specifically retaining the aryl bromide during reduction), and purification efficiency (avoiding chromatography).

Abstract

This protocol details the two-step synthesis of this compound starting from commercially available 2-bromo-5-nitrobenzoic acid. The method utilizes an acid chloride activation strategy for amide coupling, followed by a chemoselective iron-mediated reduction of the nitro group. This route is designed to circumvent common scale-up pitfalls such as dehalogenation (often seen with catalytic hydrogenation) and run-away exotherms. The final product is isolated via crystallization with >98% purity.

Strategic Analysis & Retrosynthesis

The target molecule contains three distinct functionalities: an amide, an aryl bromide, and an aniline amine.

  • Challenge 1 (Regiochemistry): Introducing the bromine and amine at specific positions on the benzene ring is difficult de novo.

  • Solution: Use 2-bromo-5-nitrobenzoic acid as the starting material.[1] The regiochemistry is pre-installed.

  • Challenge 2 (Chemoselectivity): Reducing the nitro group (

    
    ) to the amine (
    
    
    
    ) without reducing the aryl bromide (
    
    
    ) is the critical failure point. Standard Pd/C hydrogenation often strips the bromine (hydrodehalogenation).
  • Solution: Use a dissolving metal reduction (Fe/NH

    
    Cl ) which is highly selective for nitro groups in the presence of aryl halides.
    
Synthesis Workflow Diagram

SynthesisWorkflow SM Starting Material 2-Bromo-5-nitrobenzoic acid Step1 Step 1: Activation (SOCl2, Toluene, cat. DMF) SM->Step1 Inter1 Intermediate 1 Acid Chloride Step1->Inter1 Step1->Inter1 - SO2, HCl Step2 Step 2: Amide Coupling (Cyclopropylamine, Et3N, THF) Inter1->Step2 Inter2 Intermediate 2 2-Bromo-5-nitro-N- cyclopropylbenzamide Step2->Inter2 Step3 Step 3: Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O) Inter2->Step3 Product Final Product 5-Amino-2-bromo-N- cyclopropylbenzamide Step3->Product Step3->Product Retention of Br

Figure 1: Linear synthesis workflow designed for batch processing.

Experimental Protocols

Stage 1: Amide Coupling

Objective: Convert 2-bromo-5-nitrobenzoic acid to 2-bromo-5-nitro-N-cyclopropylbenzamide.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
2-Bromo-5-nitrobenzoic acid 246.021.0Limiting Reagent
Thionyl Chloride (SOCl

)
118.971.5Chlorinating Agent
Cyclopropylamine 57.091.2Nucleophile
Triethylamine (Et

N)
101.192.5Acid Scavenger
DMF 73.090.05Catalyst
Toluene / THF --Solvents
Protocol Steps:
  • Activation: In a dry reactor under N

    
    , suspend 2-bromo-5-nitrobenzoic acid  (1.0 eq) in anhydrous Toluene (5 vol).
    
  • Add catalytic DMF (0.05 eq).

  • Add Thionyl Chloride (1.5 eq) dropwise at room temperature (RT). Caution: Gas evolution (SO

    
    , HCl).
    
  • Heat to 70°C for 2-3 hours until the solution becomes clear and gas evolution ceases.

  • Concentration: Cool to 40°C and concentrate under reduced pressure to remove excess SOCl

    
     and toluene. Re-dissolve the crude acid chloride in anhydrous THF (5 vol).
    
  • Coupling: In a separate vessel, mix Cyclopropylamine (1.2 eq) and Et

    
    N  (2.5 eq) in THF (3 vol). Cool to 0°C .
    
  • Slowly add the acid chloride solution to the amine mixture, maintaining internal temperature <10°C.

  • Warm to RT and stir for 2 hours. Monitor by HPLC/TLC.[3]

  • Workup: Quench with water (10 vol). Extract with Ethyl Acetate (EtOAc).[4][5] Wash organic layer with 1M HCl (to remove excess amine), sat. NaHCO

    
    , and brine.
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate. Recrystallize the solid from Ethanol/Water  if purity is <95%.
    
Stage 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without debrominating the aromatic ring. Critical Control Point: Do NOT use catalytic hydrogenation (H


/Pd-C) unless using sulfided catalysts, as this poses a high risk of stripping the bromine atom.
Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
Intermediate 2 285.101.0Substrate
Iron Powder (Fe) 55.854.0Reductant (325 mesh)
Ammonium Chloride (NH

Cl)
53.495.0Electrolyte/Buffer
Ethanol / Water -4:1 RatioSolvent System
Protocol Steps:
  • Setup: Charge the reactor with Intermediate 2 (1.0 eq), Ethanol (8 vol), and Water (2 vol).

  • Add Ammonium Chloride (5.0 eq) and stir to dissolve.

  • Add Iron Powder (4.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (75-80°C) with vigorous mechanical stirring (essential to keep Fe suspended).

  • Monitor reaction progress by HPLC (typically complete in 2-4 hours). The yellow nitro compound will convert to a pale/fluorescent amine.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron sludge. Wash the cake with hot Ethanol.

  • Concentration: Concentrate the filtrate to remove most Ethanol.

  • Precipitation: Dilute the aqueous residue with cold water (10 vol) and adjust pH to ~9 with Na

    
    CO
    
    
    
    (aq) to ensure the amine is in free-base form.
  • Isolation: Filter the precipitated off-white solid.

  • Purification: Recrystallize from Isopropanol (IPA)/Water or Toluene to achieve >98% purity.

Quality Control & Analytics

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).

Expected Analytical Data
  • Appearance: Off-white to pale beige crystalline solid.

  • MS (ESI+): m/z = 255.0 [M+H]

    
     (79Br isotope) and 257.0 [M+H]
    
    
    
    (81Br isotope) in 1:1 ratio.
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.2 (d, 1H, Amide NH)
      
    • 
       7.1 (d, 1H, Ar-H ortho to Br)
      
    • 
       6.6 (d, 1H, Ar-H ortho to NH2)
      
    • 
       6.5 (dd, 1H, Ar-H meta)
      
    • 
       5.2 (s, 2H, -NH
      
      
      
      )
    • 
       2.8 (m, 1H, Cyclopropyl CH)
      
    • 
       0.5-0.7 (m, 4H, Cyclopropyl CH
      
      
      
      )
Impurity Fate Map

ImpurityMap Prod Target Product (5-amino-2-bromo...) Imp1 Impurity A Des-bromo analog (Over-reduction) Prod->Imp1 Avoid H2/Pd Use Fe/NH4Cl Imp2 Impurity B Unreacted Nitro (Incomplete Rxn) Prod->Imp2 Check Rxn Time Imp3 Impurity C Hydrolysis Product (2-bromo-5-aminobenzoic acid) Prod->Imp3 Avoid strong acid/base at high temp

Figure 2: Critical impurities and mitigation strategies.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and releases toxic gases (SO

    
    , HCl). Use a caustic scrubber.
    
  • Cyclopropylamine: Volatile (BP ~50°C), toxic, and flammable. Handle in a fume hood.

  • Nitro Compounds: Potential energetic hazard. Do not distill nitro-intermediates to dryness at high temperatures; test thermal stability (DSC) before multi-kilo scale-up.

  • Iron Waste: The iron filter cake can be pyrophoric if dried completely. Keep wet and dispose of as hazardous solid waste.

References

  • Vertex Pharmaceuticals. Process for preparing 2-amino-5-bromobenzamide derivatives. EP2213654A1. (Describes analogous amide coupling and halogen handling).

  • BenchChem. Reduction of Nitro Compounds: Application Notes. (General protocols for Fe/NH4Cl reduction).

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (Mechanistic validation of chemoselective reduction).

  • PubChem. this compound Compound Summary. (Structural validation).

Sources

The Strategic Utility of 5-amino-2-bromo-N-cyclopropylbenzamide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, 5-amino-2-bromo-N-cyclopropylbenzamide has emerged as a cornerstone scaffold, particularly in the synthesis of targeted therapeutics. Its unique trifecta of reactive handles—an aniline-type amino group, a synthetically versatile aryl bromide, and a lipophilic, conformationally constrained cyclopropylamide—renders it an exceptionally valuable intermediate for generating diverse libraries of drug candidates. This guide provides an in-depth exploration of the applications of this building block, underpinned by detailed experimental protocols and a discussion of the structure-activity relationships (SAR) that drive its utility in medicinal chemistry.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is critical for its effective application in synthesis and for predicting the drug-like properties of its derivatives.

PropertyValue (Predicted)Source
Molecular Formula C₁₀H₁₁BrN₂OPubChem[1]
Molecular Weight 255.11 g/mol PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Table 1: Predicted Physicochemical Properties of this compound.

The presence of the cyclopropyl group is a key feature, as this moiety is known to enhance metabolic stability, improve binding potency, and increase the three-dimensionality of drug candidates, often leading to improved pharmacological properties.[2]

Application Notes: A Gateway to Targeted Therapies

The synthetic utility of this compound is primarily realized through the sequential or orthogonal functionalization of its amino and bromo groups. This allows for the systematic exploration of chemical space around a central benzamide core, a privileged structure in many biologically active molecules.

Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

A significant application of this building block is in the synthesis of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair.[3] PARP inhibitors have garnered considerable attention as anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4]

The general pharmacophore for many PARP inhibitors includes a benzamide moiety that mimics the nicotinamide portion of the NAD+ substrate, which binds to the catalytic domain of the enzyme.[5] The this compound scaffold provides an ideal starting point for elaborating this pharmacophore. The amino group can be acylated or used in cyclization reactions to form fused ring systems, while the bromo group serves as a handle for introducing various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions. These introduced groups can then interact with other regions of the PARP active site to enhance potency and selectivity.[6][7]

Causality in Experimental Design: The N-cyclopropylamide moiety is not merely a passive component. Its conformational rigidity and lipophilicity can contribute favorably to the overall binding affinity and pharmacokinetic profile of the final inhibitor. The choice of coupling partners for the bromo position is guided by SAR, which often indicates that larger, more complex aromatic systems can form beneficial pi-stacking interactions within the PARP active site.[8]

Development of Cereblon (CRBN) Modulators for Targeted Protein Degradation

The discovery of thalidomide and its analogs (lenalidomide, pomalidomide) as binders to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) has revolutionized the field of targeted protein degradation.[9][10] These molecules, known as molecular glues, induce the degradation of specific neo-substrate proteins. The development of novel CRBN ligands is a highly active area of research for creating new proteolysis-targeting chimeras (PROTACs) and molecular glues.

This compound serves as a key precursor for the synthesis of novel CRBN binders. The core structure can be elaborated to mimic the phthalimide or isoindolinone motifs present in known CRBN ligands.[11] The bromo and amino functionalities allow for the introduction of diverse chemical matter to explore new interactions with the CRBN binding pocket and to modulate the recruitment of neo-substrates.[12][13]

Trustworthiness in Protocol Design: The synthesis of CRBN modulators often involves multi-step sequences. The robust and well-characterized reactions of the amino and bromo groups on the this compound scaffold provide a reliable foundation for these complex syntheses, ensuring a higher probability of success.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common synthetic transformations. Researchers should note that optimization of these conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the bromo position of this compound. This reaction is fundamental for introducing diverse aromatic and heteroaromatic moieties.[14][15][16][17][18]

Suzuki_Miyaura_Workflow A 1. Assemble Reaction - this compound - Arylboronic acid - Palladium catalyst & ligand - Base - Solvent B 2. Inert Atmosphere - Degas with N₂ or Ar A->B Setup C 3. Reaction - Heat to 80-110 °C - Monitor by TLC/LC-MS B->C Execution D 4. Work-up - Quench with water - Extract with organic solvent C->D Completion E 5. Purification - Column chromatography D->E Isolation F Product 5-amino-2-aryl-N-cyclopropylbenzamide E->F Final Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water mixture (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-aryl-N-cyclopropylbenzamide.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of the bromo position of this compound with a secondary amine. This reaction is crucial for introducing diverse amino functionalities.[2][19][20][21]

Buchwald_Hartwig_Workflow A 1. Assemble Reaction - this compound - Amine - Palladium catalyst & ligand - Base - Solvent B 2. Inert Atmosphere - Degas with N₂ or Ar A->B Setup C 3. Reaction - Heat to 100-120 °C - Monitor by TLC/LC-MS B->C Execution D 4. Work-up - Quench with NH₄Cl (aq) - Extract with organic solvent C->D Completion E 5. Purification - Column chromatography D->E Isolation F Product 5-amino-2-(amino)-N-cyclopropylbenzamide E->F Final Product

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • In a separate flask, add this compound (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill this flask with nitrogen or argon.

  • Transfer the catalyst solution to the substrate mixture via cannula.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-18 hours), cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights

The derivatization of this compound allows for a systematic investigation of structure-activity relationships.

SAR_Logic cluster_0 This compound Core cluster_1 Functionalization Points cluster_2 Pharmacological Impact Core Core Scaffold Amino 5-Amino Group Bromo 2-Bromo Group Cyclopropylamide N-Cyclopropylamide Potency Potency Amino->Potency Acylation/ Cyclization Bromo->Potency Cross-coupling Selectivity Selectivity Bromo->Selectivity Steric/Electronic effects PK Pharmacokinetics Cyclopropylamide->PK Metabolic stability/ Lipophilicity

Caption: Logical relationships in SAR studies.

  • 5-Amino Group: Acylation or incorporation into a heterocyclic ring can introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity to the target protein. In the context of Cereblon modulators, modifications at this position are critical for neo-substrate recruitment.[22]

  • 2-Bromo Group: This position is a key diversification point. The nature of the aryl or heteroaryl group introduced via cross-coupling can significantly impact potency and selectivity. For PARP inhibitors, bulky aromatic groups at this position can access hydrophobic pockets in the active site.[23]

  • N-Cyclopropylamide: While less frequently modified, the cyclopropyl group contributes to the overall lipophilicity and metabolic stability of the molecule.[2] Its conformational constraint can also pre-organize the molecule into a bioactive conformation.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its strategically positioned functional groups provide a robust platform for the synthesis of diverse compound libraries targeting key therapeutic targets such as PARP and Cereblon. The provided application notes and protocols serve as a guide for researchers to harness the full potential of this important scaffold in the pursuit of novel therapeutics. The logical framework for SAR exploration further empowers the rational design of next-generation drug candidates.

References

  • ResearchGate. (n.d.). Structure-activity relationships in vitro | Download Table. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the.... Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures and known PARP activities of clinical PARP... | Download Scientific Diagram. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (n.d.). Tactics and Strategies for the Synthesis of Cereblon Ligands. Retrieved February 23, 2026, from [Link]

  • PMC. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved February 23, 2026, from [Link]

  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved February 23, 2026, from [Link]

  • RSC Publishing. (2022, November 16). Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. Retrieved February 23, 2026, from [Link]

  • PMC. (2022, March 22). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Retrieved February 23, 2026, from [Link]

  • Future Medicinal Chemistry. (2020, December 15). Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. Retrieved February 23, 2026, from [Link]

  • PubMed. (2023, December 14). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Retrieved February 23, 2026, from [Link]

  • PMC. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2019, July 13). (PDF) De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Retrieved February 23, 2026, from [Link]

  • MDPI. (2016, June 13). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d]imidazole-4-carboxamide Scaffold. Retrieved February 23, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, November 20). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Retrieved February 23, 2026, from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved February 23, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved February 23, 2026, from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved February 23, 2026, from [Link]

  • NIH. (n.d.). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Retrieved February 23, 2026, from [Link]

  • Cheméo. (n.d.). 5-Amino-2-bromobenzotrifluoride.pdf. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). This compound (C10H11BrN2O). Retrieved February 23, 2026, from [Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved February 23, 2026, from [Link]

  • MDPI. (2017, June 23). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved February 23, 2026, from [Link]

  • PMC. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved February 23, 2026, from [Link]

  • bioRxiv. (2025, December 22). Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation. Retrieved February 23, 2026, from [Link]

  • MDPI. (2024, August 27). A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, December 7). (PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved February 23, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Recrystallization of 5-amino-2-bromo-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a dedicated support resource for researchers, chemists, and pharmaceutical development professionals working on the purification of 5-amino-2-bromo-N-cyclopropylbenzamide. Given that specific recrystallization data for this compound is not widely published[1], this document provides a framework based on established chemical principles and extensive field experience with similar aromatic amides. We will address common challenges and provide systematic protocols to guide you toward achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred purification method for this compound?

A1: Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds like this compound.[2] The synthesis of this molecule can introduce several process-related impurities, such as unreacted starting materials, regioisomers from the bromination step, or by-products from side reactions.[3] Unlike chromatography, which can be solvent-intensive and time-consuming, a well-developed recrystallization protocol can efficiently remove these impurities on a large scale, often yielding a product with very high purity (>99.5%).[4][5] The process selectively crystallizes the desired molecule from a supersaturated solution, leaving impurities behind in the mother liquor.[6]

Q2: What are the ideal characteristics of a solvent for recrystallizing this specific compound?

A2: The perfect recrystallization solvent must satisfy several key criteria[2]:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve this compound near its boiling point.

  • Low Solubility at Room/Cold Temperatures: The compound should be sparingly soluble or insoluble in the solvent at ambient or lower temperatures to ensure maximum recovery upon cooling.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Q3: Based on the structure of this compound, what are good starting solvents for screening?

A3: The molecule possesses both polar (amino, amide) and non-polar (aromatic ring, cyclopropyl) moieties. This mixed polarity suggests that moderately polar solvents are excellent starting points. Polar protic solvents like ethanol or isopropanol are often effective for amides.[4] Acetonitrile is another excellent choice that frequently yields high-quality crystals for aromatic compounds.[4][7] For more challenging cases, a two-solvent system, such as ethyl acetate/hexane or dichloromethane/methanol, can be employed to fine-tune the polarity.[8][9]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the recrystallization process. Follow the logical flow to diagnose and resolve common problems.

Recrystallization_Troubleshooting start Start: Crude this compound screening Perform Small-Scale Solvent Screening (See Protocol 1) start->screening dissolve Issue: Compound Insoluble in Hot Solvent screening->dissolve Insoluble oils_out Issue: Compound 'Oils Out' During Cooling screening->oils_out Oiling Out no_crystals Issue: No Crystals Form Upon Cooling screening->no_crystals No Growth low_yield Issue: Poor Yield of Crystals screening->low_yield Low Yield impure Issue: Crystals are Colored or Impure screening->impure Impure success Success: Pure Crystals Obtained (Proceed to Protocol 2) screening->success Good Crystals sol_dissolve Solution: 1. Try a more polar solvent (e.g., Ethanol). 2. Use a binary solvent system. 3. Ensure temperature is at solvent's boiling point. dissolve->sol_dissolve sol_oils_out Solution: 1. Re-heat to dissolve, add more solvent (10-20%). 2. Slow down the cooling rate (insulate flask). 3. Switch to a higher boiling point solvent. oils_out->sol_oils_out sol_no_crystals Solution: 1. Scratch inner wall of flask with glass rod. 2. Add a 'seed' crystal. 3. Reduce solvent volume by boiling. 4. Cool to a lower temperature (ice bath). no_crystals->sol_no_crystals sol_low_yield Solution: 1. Ensure minimum amount of hot solvent was used. 2. Cool solution for a longer period/at lower temp. 3. Concentrate mother liquor to obtain a second crop. low_yield->sol_low_yield sol_impure Solution: 1. If colored, re-dissolve and add activated charcoal, then hot filter. 2. Perform a second recrystallization. 3. Ensure impurities are soluble in the chosen solvent. impure->sol_impure sol_dissolve->screening Re-screen sol_oils_out->screening Re-attempt sol_no_crystals->screening Re-attempt sol_low_yield->success Optimize sol_impure->success Optimize

Caption: Troubleshooting workflow for recrystallization.

Q4: My compound is completely insoluble, even in boiling solvents. What should I do?

A4: This indicates a significant mismatch between the polarity of your compound and the solvent. Since this compound has hydrogen-bonding capabilities, its solubility might be limited in purely aprotic solvents.

  • Action: Switch to more polar, protic solvents like ethanol, methanol, or isopropanol. If solubility is still an issue, consider highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), although their high boiling points can make crystal recovery and drying more difficult. A binary solvent system is often a better approach.[9]

Q5: The compound dissolved, but an oil formed upon cooling instead of crystals. How do I fix this?

A5: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid (a supersaturated melt) rather than forming an ordered crystal lattice.[8] This often happens when the solution is too concentrated or cools too quickly.

  • Action 1: Re-heat the mixture until the oil redissolves completely. Add a small additional volume (10-20%) of the same solvent to decrease the saturation level.[10]

  • Action 2: Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature gradually. Slow cooling is critical for the formation of well-ordered crystals.[11]

  • Action 3: If the problem persists, the boiling point of your solvent may be below the melting point of your compound. Try a different solvent with a higher boiling point.

Q6: A clear solution formed, but no crystals have appeared after cooling to room temperature. What are my next steps?

A6: The solution is likely not yet supersaturated enough to induce spontaneous nucleation (the "birth" of crystals).[12] You need to provide energy or a template for crystallization to begin.

  • Action 1 (Induce Nucleation): Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to start forming.[10]

  • Action 2 (Seeding): If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystal growth.[10][12]

  • Action 3 (Increase Concentration): Carefully boil off a portion of the solvent (10-15%) to increase the concentration of your compound, then allow it to cool again.[10]

  • Action 4 (Lower Temperature): Place the flask in an ice-water bath to further decrease the compound's solubility.[6]

Data & Protocols

Solvent Screening Data

The following table provides a list of recommended solvents for initial screening, based on the chemical properties of aromatic amides.

SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Ethanol 78Polar ProticOften an excellent choice for amides due to hydrogen bonding. Good solubility when hot, poor when cold.[4]
Isopropanol 82Polar ProticSimilar to ethanol, slightly less polar. May offer a better solubility differential.
Acetonitrile 82Dipolar AproticFrequently yields high-quality, well-defined crystals for aromatic compounds.[7]
Ethyl Acetate 77Dipolar AproticA moderately polar solvent that can be effective. Often used in a binary system with a non-polar solvent.[9]
Ethyl Acetate / Hexane VariableTunableA powerful two-solvent system. Dissolve in hot ethyl acetate, then add hexane until cloudy (the cloud point), then re-heat to clarify and cool slowly.[13]
Water 100Polar ProticUnlikely to be a good single solvent due to the non-polar aromatic and cyclopropyl groups, but could be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[8][13]
Experimental Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable solvent or solvent system for the recrystallization of this compound.

Methodology:

  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, acetonitrile, ethyl acetate) dropwise from a Pasteur pipette. Start with ~0.5 mL.

  • Agitate the tubes at room temperature. Note if the compound dissolves completely. If it does, that solvent is unsuitable as a single solvent because solubility is too high at room temperature.

  • For tubes where the solid is not fully soluble, gently heat them in a sand bath or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will show minimal solubility at room temperature but complete dissolution when hot, followed by the formation of abundant, well-defined crystals upon cooling.

Experimental Protocol 2: Bulk Recrystallization (Example using Ethanol)

Objective: To purify a larger quantity of this compound using a pre-determined optimal solvent.

Methodology:

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (a 250 mL flask allows for solvent volume changes). Add a magnetic stir bar or boiling chips. Add the chosen solvent (ethanol) in portions to the flask.

  • Heating: Heat the flask on a hot plate with stirring. Bring the solvent to a gentle boil. Continue adding hot ethanol in small portions until the solid completely dissolves. Crucially, add only the minimum amount of hot solvent required to achieve full dissolution. Adding excess solvent will reduce your final yield.[6][10]

  • (Optional) Decolorization: If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Re-heat the mixture to boiling for 2-3 minutes. The charcoal will adsorb colored impurities.

  • (Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. This must be done quickly to prevent the compound from crystallizing prematurely in the funnel. Use a pre-heated filter funnel and receiving flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside on an insulated surface (like a cork ring) to cool slowly and undisturbed to room temperature.[11] Rapid cooling can lead to the formation of small, impure crystals.[10] An ideal crystallization may take 20-60 minutes.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.[2]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities. Use minimal solvent to avoid re-dissolving your product.

  • Drying: Allow the crystals to air dry on the filter for a few minutes by pulling a vacuum. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).

References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 24, 2026, from [Link]

  • Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. (2021, November 24). CrashCourse. Retrieved February 24, 2026, from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved February 24, 2026, from [Link]

  • Experiment 2: Recrystallization. (n.d.). Athabasca University. Retrieved February 24, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). MH Chem. Retrieved February 24, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 24, 2026, from [Link]

  • Struggling with large scale recrystallization. (2021, August 24). Reddit. Retrieved February 24, 2026, from [Link]

  • This compound (C10H11BrN2O). (n.d.). PubChemLite. Retrieved February 24, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020, January 22). MDPI. Retrieved February 24, 2026, from [Link]

  • Process for preparing 2-amino-5-bromobenzamide derivatives. (2007, December 18). European Patent Office. Retrieved February 24, 2026, from [Link]

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Technical Support Center: Optimizing Reaction Time for 5-amino-2-bromo-N-cyclopropylbenzamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the reaction time of this critical amide coupling reaction. Our focus is on providing practical, field-proven insights to enhance your experimental success.

Introduction to the Synthesis

The formation of this compound is a fundamental amide bond formation reaction. Typically, this involves the coupling of a 2-bromo-5-aminobenzoic acid derivative with cyclopropylamine. The efficiency and reaction time of this process are governed by several factors, including the choice of coupling agents, solvent, temperature, and the management of potential side reactions. This guide will delve into these aspects to provide a comprehensive resource for optimizing your synthetic protocol.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the synthesis of this compound, providing both quick answers and detailed explanations.

Q1: My reaction is sluggish, with significant unreacted starting material even after extended periods. What are the primary causes and how can I accelerate the reaction?

A1: Sluggish reactions are often due to insufficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions. To accelerate the reaction, consider the following:

  • Optimize the Coupling Reagent: For routine amide couplings, reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are effective.[1][2] However, for more challenging or sterically hindered substrates, more potent coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can significantly reduce reaction times.[1][3]

  • Increase Reaction Temperature: Elevating the temperature can increase the reaction rate.[4] However, this must be done cautiously as excessive heat can lead to side product formation and degradation.[3] Monitoring the reaction progress by TLC or LC-MS is crucial to find the optimal temperature.[1]

  • Solvent Choice: The solvent plays a critical role in reaction kinetics.[5] Dipolar aprotic solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidinone) are commonly used as they effectively solubilize reactants.[5] In some cases, less conventional solvents or even aqueous conditions with appropriate surfactants can enhance reaction rates.[6]

  • Base Selection: A non-nucleophilic base, such as DIEA (N,N-Diisopropylethylamine) or triethylamine (TEA), is often necessary to neutralize acids formed during the reaction and to ensure the amine is in its free, nucleophilic form.[1]

Q2: I'm observing the formation of significant impurities. What are the likely side products and how can their formation be minimized?

A2: Side product formation is a common issue that can complicate purification and reduce yield. Key strategies to minimize impurities include:

  • Preventing Diacylation: The product, this compound, still possesses a free amino group that can potentially react with another activated carboxylic acid molecule. While less common due to the electron-withdrawing nature of the benzamide group, it can occur under forcing conditions. To mitigate this, use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.[3]

  • Minimizing Racemization (if applicable): If chiral centers are present in the starting materials, racemization can be a concern, especially at elevated temperatures. The use of additives like HOBt or Oxyma can help suppress racemization.[1]

  • Controlling Temperature: As mentioned, high temperatures can promote side reactions. It is often a trade-off between reaction rate and purity. Running the reaction at the lowest temperature that provides a reasonable rate is advisable.

Q3: What is the role of additives like HOBt in the coupling reaction?

A3: Additives like HOBt are crucial for efficient and clean amide bond formation, particularly when using carbodiimide coupling agents like EDC. The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can rearrange to an inactive N-acylurea byproduct. HOBt intercepts the O-acylisourea to form an activated HOBt-ester, which is more stable and less prone to side reactions. This HOBt-ester then reacts with the amine to form the desired amide.[1]

Q4: Can I use a copper catalyst for this type of reaction?

A4: Yes, copper-catalyzed amination is a viable and often advantageous method for coupling aryl halides with amines.[7][8][9][10] This approach, often referred to as an Ullmann-type reaction, can be particularly effective for forming bonds between an amine and an aryl bromide.[7][9][10] The use of a copper catalyst, such as CuI or Cu2O, can allow for milder reaction conditions compared to some traditional coupling methods.[7][11]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive coupling agents.Use fresh or properly stored coupling agents. EDC, for instance, is moisture-sensitive.[1]
Incorrect pH.The reaction should ideally be run at a slightly basic pH (7-9) to ensure the amine is deprotonated. Add a non-nucleophilic base like DIEA.[1]
Steric hindrance.Consider a more potent coupling agent like HATU.[1] Increasing the reaction temperature or time may also be necessary.
Presence of Unreacted Starting Materials Insufficient equivalents of one reactant.Use a slight excess (1.1-1.2 equivalents) of the cyclopropylamine.[1]
Incomplete reaction.Increase reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine completion.[1]
Formation of Significant Impurities Side reaction of the activated carboxylic acid.Add HOBt to form a more stable activated ester intermediate.[1]
Reaction temperature is too high.Lower the reaction temperature and monitor for a longer duration.

Experimental Protocols

Protocol 1: Standard EDC/HOBt Coupling

This protocol outlines a standard procedure for the synthesis of this compound using EDC and HOBt.

Materials:

  • 2-bromo-5-aminobenzoic acid

  • Cyclopropylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-bromo-5-aminobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt-ester.

  • Add cyclopropylamine (1.1 eq) and DIEA (2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling Approach

For a related synthesis of 2-amino-5-bromobenzophenone derivatives, which shares similarities in the aromatic core, microwave-assisted synthesis can dramatically reduce reaction times.[12] A similar approach could be adapted.

Materials:

  • A suitable arylboronic acid precursor to the N-cyclopropylbenzamide moiety

  • An appropriate 2-amino-5-bromobenzophenone derivative

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-dioxane/water solvent mixture

Procedure (Example for a related compound):

  • In a microwave reactor vial, combine the 2-amino-5-bromobenzophenone derivative (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).[12]

  • Add 6 mL of a 2:1 mixture of 1,4-dioxane and water to the vial.[12]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 140°C for 10-20 minutes.[12]

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.[12]

  • Purify by column chromatography.[12]

Visualization of the Reaction Pathway

The following diagram illustrates the general amide coupling pathway and highlights key factors influencing the reaction rate.

Amide_Synthesis_Optimization cluster_factors Key Optimization Parameters Start Starting Materials (Carboxylic Acid & Amine) Activation Carboxylic Acid Activation (e.g., EDC/HOBt) Start->Activation Coupling Agents Intermediate Activated Intermediate (e.g., HOBt-ester) Activation->Intermediate Side_Products Side Products (e.g., N-acylurea, Diacylation) Activation->Side_Products Rearrangement (without HOBt) Coupling Nucleophilic Attack by Amine Intermediate->Coupling Amine Product 5-amino-2-bromo-N- cyclopropylbenzamide Coupling->Product Product->Side_Products Excess Acylating Agent Temperature Temperature Temperature->Coupling Affects Rate & Side Reactions Solvent Solvent Solvent->Activation Solubilization & Kinetics Base Base Base->Coupling Deprotonation Catalyst Catalyst (e.g., Copper) Catalyst->Coupling Alternative Pathway

Caption: Workflow for optimizing the synthesis of this compound.

References

  • Benchchem. Technical Support Center: N-Acylation of Hindered Anilines.
  • RSC Publishing. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.
  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry, 71(8), 3270–3273. Available from: [Link]

  • PubMed. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. (2006). Available from: [Link]

  • Benchchem. Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • Organic Chemistry Portal. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (2006). Available from: [Link]

  • Beilstein Journals. Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. (2025). Available from: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.).
  • ResearchGate. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines | Request PDF. (2025). Available from: [Link]

  • MacMillan, D. S. et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596-600. Available from: [Link]

  • Benchchem. Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Amino-5-bromobenzophenone Derivatives.
  • Agilent. A Fast Method of Studying the Impact of Temperature on Chemical Reactions. (2018). Available from: [Link]

  • Sharma, S., Kaur, G., & Handa, S. (2021). Insights into Fast Amide Couplings in Aqueous Nanomicelles. Organic Process Research & Development, 25(9), 1960–1965. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). Available from: [Link]

Sources

Troubleshooting low solubility of 5-amino-2-bromo-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Formulation Challenges

Case ID: #SOL-5A2B-CYC Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 5-amino-2-bromo-N-cyclopropylbenzamide because it falls into the category of "brick dust" molecules.[1] These compounds possess high crystal lattice energy due to strong intermolecular hydrogen bonding (amide-amide interactions) and


-stacking, combined with the lipophilicity of the bromine and cyclopropyl groups.

While the molecule is lipophilic (LogP ~2-3), it does not dissolve well in simple lipids because it cannot overcome its own crystal lattice energy.[1] Furthermore, it is poorly soluble in water due to the lack of ionizable groups at neutral pH.[1]

The Solution: You must exploit the 5-amino group .[1] This is a weak base (aniline-like, pKa ~3–4).[1] Protonating this nitrogen disrupts the crystal lattice and introduces a charge, dramatically increasing aqueous solubility.[1]

Solubility Decision Matrix (Workflow)

Before proceeding, identify your application path to select the correct solubilization strategy.[1][2]

SolubilityWorkflow Start Start: Define Application AppType Application Type? Start->AppType Chem Synthesis / Analytics (NMR, HPLC) AppType->Chem Bio Biological Assays (Cell/In Vivo) AppType->Bio Solvent Solvent Selection Chem->Solvent Conc Target Concentration? Bio->Conc DMSO DMSO / DMF (High Solubility) Solvent->DMSO Stock Acidic Acidic Mobile Phase (0.1% Formic Acid) Solvent->Acidic LCMS/HPLC LowConc < 10 µM Conc->LowConc HighConc > 10 µM Conc->HighConc LowConc->DMSO Direct Dilution Precip Risk of Precipitation ('Crashing Out') HighConc->Precip Formulation Advanced Formulation Precip->Formulation Salt In-situ Salt Formation (HCl / Mesylate) Formulation->Salt Cyclo Complexation (HP-β-Cyclodextrin) Formulation->Cyclo

Figure 1: Decision matrix for solubilizing this compound based on experimental context.

Troubleshooting Guides & FAQs

Category A: Stock Solution Preparation

Q: I tried dissolving the powder in water and it floats. Why? A: The compound is hydrophobic.[1][3][4] The cyclopropyl and bromo-phenyl moieties repel water.[1] Furthermore, the amide bond is neutral at pH 7.[1]

  • Protocol: Do not start with water. Dissolve the solid in 100% DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to create a high-concentration stock (e.g., 10–50 mM).[1]

  • Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation that is invisible to the naked eye but affects concentration.[1]

Q: Even in DMSO, I see turbidity at high concentrations (>50mM). A: You may be reaching the saturation limit or encountering moisture contamination.[1]

  • The Fix: Sonicate the solution at 30–40°C for 10 minutes. Benzamides often require thermal energy to break the initial crystal lattice.[1] Ensure your DMSO is anhydrous; water uptake reduces solubility exponentially.[1]

Category B: Biological Assays (Cell Culture)[1]

Q: When I dilute my DMSO stock into cell culture media, the compound precipitates immediately. A: This is the "Crash Out" effect.[1] The sudden shift from organic solvent to aqueous media (pH 7.[1]4) causes the compound to crystallize because its water solubility is likely < 10 µM.[1]

  • Troubleshooting Protocol:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform intermediate dilutions in DMSO first.

    • Rapid Mixing: Vortex the media while adding the compound to prevent local zones of supersaturation.

    • Limit Final Concentration: Ensure the final concentration in the well does not exceed the thermodynamic solubility limit (likely 10–50 µM in media).

Category C: In Vivo / Animal Formulation (Critical)[1]

Q: We need to dose mice at 10 mg/kg PO/IP. DMSO is toxic at these volumes.[1] How do we formulate this? A: You cannot use simple aqueous buffers (PBS) or pure DMSO.[1] You must use an Excipient System or Salt Formation .[1]

Method 1: In-Situ Salt Formation (Recommended)

The 5-amino group is your "handle."[1] By converting the free base to a hydrochloride or mesylate salt, you increase solubility by orders of magnitude.[1]

  • Recipe:

    • Weigh the compound.[1]

    • Add 1.05 equivalents of 1N HCl or Methanesulfonic acid (MSA).[1]

    • Add water or saline.[1]

    • Result: The amine protonates (

      
      ), making the molecule ionic and water-soluble.[1]
      
    • Warning: Ensure the final pH is < 4.[1] If the pH rises (e.g., buffering by blood), it may precipitate, but this is often acceptable for oral gavage (suspension).[1]

Method 2: Cyclodextrin Complexation (Gold Standard)

If pH manipulation is not an option, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1] The hydrophobic benzamide core sits inside the cyclodextrin cone, while the outer shell interacts with water.[1]
  • Protocol:

    • Prepare 20% (w/v) HP-

      
      -CD in water.[1]
      
    • Dissolve compound in a minimal volume of DMSO (5% of final volume).[1]

    • Slowly add the DMSO solution to the Cyclodextrin solution with vigorous stirring.

    • Outcome: A clear, stable solution suitable for IV or IP injection.[1]

Category D: Analytical Chemistry (HPLC/LCMS)

Q: My HPLC peaks are tailing or splitting. A: This is due to the basic amine interacting with silanol groups on the column or partial protonation at neutral pH.

  • The Fix: You must use an acidic mobile phase.[1]

    • Add Modifier: 0.1% Formic Acid or 0.05% Trifluoroacetic acid (TFA) to both water and acetonitrile channels.[1]

    • Mechanism: This ensures the amine is fully protonated (

      
      ) throughout the run, preventing secondary interactions and peak tailing.[1]
      

Data Reference: Solubility Estimates & Solvent Compatibility

Note: Values are estimated based on structural analogs (SAR) and general benzamide physicochemical properties.

Solvent / MediumEstimated SolubilityCompatibility RatingNotes
Water (pH 7) < 0.05 mg/mL🔴 PoorPractically insoluble.[1]
0.1N HCl (pH 1) > 5.0 mg/mL🟢 GoodForms water-soluble salt.[1]
DMSO > 25 mg/mL🟢 ExcellentStandard stock solvent.[1]
Ethanol 1–5 mg/mL🟡 ModerateGood for intermediate dilutions.[1]
PBS (Phosphate Buffer) < 0.1 mg/mL🔴 PoorSalting-out effect reduces solubility vs water.[1]
20% HP-

-CD
2–10 mg/mL🟢 GoodBest for in vivo formulation.[1]

References

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1][5] Journal of Pharmacological and Toxicological Methods.

  • Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

  • Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

  • PubChem Compound Summary. "Benzamide Derivatives and Physicochemical Properties." National Center for Biotechnology Information.[1] [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) for safety information before handling this compound.

Sources

Technical Support Center: Synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-amino-2-bromo-N-cyclopropylbenzamide. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products.

Troubleshooting Guide: Minimizing Side Reactions

The synthesis of this compound, while conceptually straightforward, can be prone to several side reactions that can impact yield and purity. This section provides a detailed breakdown of common issues, their mechanistic origins, and practical solutions.

Issue 1: Formation of Di-bromo Impurity

Symptom: You observe a significant amount of a product with a mass corresponding to the addition of a second bromine atom to the aromatic ring.

Root Cause Analysis: Over-bromination of the starting material, 5-aminobenzoic acid or its derivatives, can occur if the reaction conditions are not carefully controlled. The amino group is a strongly activating ortho-, para-director, making the aromatic ring highly susceptible to electrophilic substitution.

dot

Caption: Over-bromination side reaction pathway.

Troubleshooting & Preventative Measures:

  • Stoichiometry is Key: Use a precise 1:1 molar ratio of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) to the 5-aminobenzoic acid derivative.

  • Controlled Addition: Add the brominating agent dropwise or in small portions to the reaction mixture at a low temperature (0-5 °C) to manage the reaction exotherm and prevent localized areas of high concentration.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine for activated aromatic rings.[1]

  • Solvent Effects: Acetic acid is a common solvent for this reaction. Ensure the starting material is fully dissolved to promote a homogeneous reaction.[2]

Experimental Protocol: Selective Monobromination of 2-Aminobenzoic Acid

  • Dissolve 2-aminobenzoic acid in glacial acetic acid at room temperature.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of one equivalent of bromine in glacial acetic acid dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Issue 2: Formation of Dimer Impurities

Symptom: You observe impurities with masses corresponding to double the molecular weight of the desired product or starting materials.

Root Cause Analysis: Dimerization can occur through intermolecular amide bond formation between two molecules of 5-amino-2-bromobenzoic acid or through other intermolecular reactions, particularly at high concentrations or temperatures.[3][4]

dot

Caption: Competing pathways of desired reaction vs. dimerization.

Troubleshooting & Preventative Measures:

  • Controlled Addition of Amine: Add the cyclopropylamine slowly to the activated carboxylic acid to maintain a low concentration of the amine and favor the desired intramolecular reaction.

  • Dilution: Running the reaction at a lower concentration can reduce the likelihood of intermolecular collisions that lead to dimerization.

  • Optimized Coupling Agent: Choose a coupling agent that promotes rapid amide bond formation, minimizing the time the activated carboxylic acid is available for side reactions. Common choices include carbodiimides like DCC or EDC, often with additives like HOBt or HATU.[5]

  • Temperature Control: Maintain the reaction at the lowest effective temperature to slow down the rate of side reactions.

Issue 3: Dehalogenation of the Aromatic Ring

Symptom: You detect an impurity with a mass corresponding to 5-amino-N-cyclopropylbenzamide (lacking the bromine atom).

Root Cause Analysis: Reductive dehalogenation of aryl bromides can occur under certain conditions, particularly in the presence of a palladium catalyst and a hydrogen source.[6][7] While not a primary reagent in this synthesis, trace metal impurities or certain reaction conditions can promote this side reaction.

Troubleshooting & Preventative Measures:

  • Catalyst-Free Conditions: If possible, avoid the use of palladium or other transition metal catalysts in subsequent steps if the bromo-substituent needs to be retained.

  • Hydrogen Source Control: Be mindful of reagents that can act as hydrogen donors, such as certain solvents or reducing agents.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize certain reductive side reactions.

Issue 4: Hydrolysis of the Amide Bond

Symptom: You observe the presence of 5-amino-2-bromobenzoic acid in your final product.

Root Cause Analysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially during workup or purification.[8][9]

Troubleshooting & Preventative Measures:

  • Neutral Workup: During the reaction workup, aim to maintain a neutral pH. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Aqueous-Free Conditions: Where possible, use anhydrous solvents and reagents to prevent hydrolysis during the reaction.

  • Purification Conditions: When performing chromatography, consider using a neutral solvent system. If acidic or basic modifiers are required, use them in low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling agent to use for the amide bond formation between 5-amino-2-bromobenzoic acid and cyclopropylamine?

A1: The choice of coupling agent can significantly impact the reaction's success. For this specific transformation, a carbodiimide-based coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), is a good starting point.[5][10] These reagents efficiently activate the carboxylic acid for nucleophilic attack by the cyclopropylamine while helping to suppress side reactions like racemization.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials, product, and any potential side products. The disappearance of the limiting reactant (usually the carboxylic acid) and the appearance of the product spot indicate the reaction's progress. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction's conversion and the formation of impurities.

Q3: What are the recommended purification methods for this compound?

A3: The two primary methods for purifying the final product are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent can be found. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization of polar aromatic compounds.[11]

  • Column Chromatography: For more challenging separations, column chromatography using silica gel is recommended. A gradient elution with a solvent system such as ethyl acetate in hexanes will typically provide good separation of the desired product from less polar and more polar impurities.[11]

Q4: I am seeing a significant amount of unreacted 5-amino-2-bromobenzoic acid. What could be the issue?

A4: Incomplete conversion can be due to several factors:

  • Insufficient Activation: The carboxylic acid may not be fully activated. Ensure you are using at least one equivalent of the coupling agent and that it is of good quality.

  • Poor Quality Reagents: The cyclopropylamine or coupling agents may have degraded. Use fresh or properly stored reagents.

  • Steric Hindrance: While cyclopropylamine is a small amine, steric hindrance around the carboxylic acid could slow the reaction. You may need to increase the reaction time or temperature slightly.

  • Incorrect Stoichiometry: Double-check the molar ratios of your reactants.

Q5: My final product is colored. How can I decolorize it?

A5: Colored impurities are common in aromatic amine compounds due to oxidation or other side reactions. You can often remove these impurities by:

  • Charcoal Treatment: Adding a small amount of activated charcoal to a solution of your product, followed by hot filtration, can effectively adsorb colored impurities.[11]

  • Recrystallization: This can also help to remove colored impurities, as they may have different solubility profiles than your desired product.

Quantitative Data Summary

Side ReactionCommon CauseRecommended ActionExpected Outcome
Di-brominationExcess brominating agent, high temperatureUse 1:1 stoichiometry, low-temperature additionMinimized di-bromo impurity
DimerizationHigh concentration, slow couplingUse dilute conditions, efficient coupling agentReduced dimer formation
DehalogenationPresence of catalysts (e.g., Pd), hydrogen sourceAvoid metal catalysts, use inert atmospherePreservation of bromo-substituent
Amide HydrolysisStrongly acidic or basic workupMaintain neutral pH during workupMinimized hydrolysis to the carboxylic acid

References

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025, March 20). Retrieved from [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine | The Journal of Organic Chemistry - ACS Publications. (2025, August 20). Retrieved from [Link]

  • Experimental Procedures - The Royal Society of Chemistry. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Retrieved from [Link]

  • Chemistry of Amides. (2022, September 24). Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Retrieved from [Link]

  • Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5 - PMC. (2025, February 13). Retrieved from [Link]

  • Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Retrieved from [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Retrieved from [Link]

  • SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES Catherine A. Faler, Bin Cao, and Madeleine M. Joullié* D - LOCKSS. (2005, September 30). Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). Retrieved from [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. Retrieved from [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC. Retrieved from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. Retrieved from [Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy - NSF Public Access Repository. Retrieved from [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Process for the manufacture of cyclopropylamine - European Patent Office - EP 0205403 B1 - Googleapis.com. (1989, August 30).
  • Cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes: investigation of ligand-controlled dual pathways - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form - DergiPark. (2021, January 5). Retrieved from [Link]

  • A kind of preparation method of the aminoacetophenone of 5 bromine, 4 chlorine 2 - Google Patents.
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO. (2022, December 8). Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). Retrieved from [Link]

  • Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - MDPI. (2021, April 17). Retrieved from [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns | Agilent. (2023, May 3). Retrieved from [Link]

  • facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity - Rasayan Journal of Chemistry. Retrieved from [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome - eScholarship.org. (2023, June 28). Retrieved from [Link]

  • The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education. (2012, March 1). Retrieved from [Link]

  • Benzamide, 5-bromo-N-cyclopropyl-2-hydroxy-3-methyl- | C11H12BrNO2 - PubChem. Retrieved from [Link]

  • Abstract - Diva-Portal.org. (2021, May 5). Retrieved from [Link]

  • Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences - PubMed. (2002, September 6). Retrieved from [Link]

Sources

Technical Support Center: 5-Amino-2-bromo-N-cyclopropylbenzamide Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for process chemists and engineers. It bypasses generic advice to address the specific, high-stakes challenges of scaling up 5-amino-2-bromo-N-cyclopropylbenzamide .

Status: Operational | Tier: Level 3 (Process Engineering & Safety) Topic: Critical Process Parameters (CPPs) for Kilo-Scale Manufacturing Ticket ID: #SC-ABCB-2024

Executive Summary

Scaling up This compound presents a unique "triad" of challenges:

  • Regiocontrol: Ensuring the amino group ends up at the 5-position without scrambling the bromine at the 2-position.

  • Chemo-selectivity: Reducing the nitro precursor (if used) without de-halogenating the aryl bromide.

  • Safety: Managing the exotherm and volatility of cyclopropylamine (bp 50°C) during the amidation step.

This guide provides validated workflows to navigate these bottlenecks.

Module 1: Route Selection & Chemistry Strategy

Q: We are currently debating between a "Bromination-Last" vs. "Nitro-Reduction" route. Which is superior for >10kg batches?

Recommendation: The Nitro-Reduction Route is the industry standard for scale-up. Attempting to brominate 3-amino-N-cyclopropylbenzamide at a late stage is operationally risky. The amino group is a strong ortho/para director, but the bulky amide at C1 and the cyclopropyl ring create steric conflicts. You will likely obtain a mixture of the 2-bromo, 4-bromo, and 6-bromo isomers, requiring difficult chromatographic separation.

The Validated Scale-Up Route:

  • Starting Material: 2-Bromo-benzoic acid (Commercial Commodity).

  • Step 1 (Nitration): Nitration yields 2-bromo-5-nitrobenzoic acid with high regioselectivity (Br directs para; COOH directs meta to position 3, but sterics and electronics favor position 5).

  • Step 2 (Amidation): Activation to acid chloride, followed by reaction with cyclopropylamine.

  • Step 3 (Reduction): Chemoselective reduction of the nitro group to the amine.

Visualization: The Validated Workflow

SynthesisRoute Start 2-Bromobenzoic Acid (Starting Material) Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Intermediate1 2-Bromo-5-nitrobenzoic Acid (High Regio-purity) Nitration->Intermediate1 Major Isomer Activation Step 2: Activation (SOCl2 or (COCl)2) Intermediate1->Activation Amidation Step 3: Amidation (+ Cyclopropylamine) Activation->Amidation Intermediate2 2-Bromo-5-nitro-N-cyclopropylbenzamide Amidation->Intermediate2 Exotherm Control Reduction Step 4: Chemoselective Reduction (Fe/AcOH or Pt/C-S) Intermediate2->Reduction Product TARGET: This compound Reduction->Product Avoid De-bromination

Caption: Validated 3-step synthesis route prioritizing regiocontrol and scalability.

Module 2: The Amidation Challenge (Step 2)

Q: We are seeing significant yield loss and pressure buildup during the addition of cyclopropylamine. How do we mitigate this?

Root Cause: Cyclopropylamine has a boiling point of ~50°C . The reaction with an acid chloride is highly exothermic. If the internal temperature spikes above 45°C, the reagent boils off before reacting, pressurizing the vessel and lowering stoichiometry.

Troubleshooting Protocol:

ParameterStandard (Lab Scale)Scale-Up Adjustment (Required)
Reagent Form Neat CyclopropylamineSolution or Salt: Dilute in DCM/THF or use Cyclopropylamine·HCl + Base.
Addition Temp 0°C-10°C to -5°C: Maintain strict cryogenic control.
Dosing Rate DropwiseSub-surface addition: Feed reagent below the liquid level to prevent headspace vaporization.
Base Scavenger Triethylamine (TEA)Inorganic Base (Aq. NaOH/K2CO3): Use a biphasic Schotten-Baumann condition to act as a heat sink.

Expert Insight: For >50kg batches, consider generating the acid chloride in situ using Thionyl Chloride (


) and catalytic DMF in Toluene. Distill off excess 

(or co-distill with Toluene) to ensure no residual reagent remains. Residual

will react vigorously with cyclopropylamine, causing violent gas evolution (

) and potential reactor over-pressurization [1].

Module 3: The Reduction & De-halogenation Risk (Step 3)

Q: During the hydrogenation of the nitro group, we are observing ~15% of the "des-bromo" impurity (5-amino-N-cyclopropylbenzamide). How do we stop the bromine from falling off?

Technical Analysis: Aryl bromides are labile under standard catalytic hydrogenation conditions (Pd/C +


). Palladium inserts into the C-Br bond, leading to hydrodehalogenation.

Recommended Solutions:

  • The "Old School" Chemical Method (Most Robust):

    • Reagent: Iron powder (Fe) in Acetic Acid or Ammonium Chloride/Ethanol.

    • Mechanism: Single Electron Transfer (SET).

    • Advantage: Iron does not attack the Aryl-Br bond under these conditions.

    • Scale-up Note: Filtration of iron sludge can be slow. Use Celite and wash the cake with hot ethyl acetate.

  • The "Modern" Catalytic Method:

    • Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped Platinum .

    • Why: Sulfur poisons the catalyst sites responsible for oxidative addition into the C-Br bond, while leaving the nitro-reduction sites active [2].

    • Condition: 5-10 bar

      
      , 50-60°C.
      
  • Alternative: Dithionite Reduction (

    
    ).
    
    • Works well in aqueous/THF mixtures but generates large volumes of sulfite waste.

Impurity Fate Diagram

ImpurityFate cluster_0 Reaction Pathways Precursor Nitro-Bromo Intermediate PathA Path A: Pd/C, H2 (Non-Selective) Precursor->PathA PathB Path B: Fe/AcOH (Selective) Precursor->PathB Target Target: Amino-Bromo PathA->Target 85% Impurity Impurity: Des-Bromo Analog PathA->Impurity 15% (Critical Failure) PathB->Target >99% PathB->Impurity <0.1%

Caption: Comparison of reduction methods. Path B (Chemical Reduction) prevents the formation of the critical des-bromo impurity.

Module 4: Isolation & Physical Properties

Q: The final product is oiling out or forming a sticky solid. How do we get a filterable powder?

Troubleshooting Guide: this compound has a "push-pull" electronic system (electron-donating amine, electron-withdrawing amide) which can lead to high solubility in polar organics and poor crystallization.

  • Solvent Swap: If using DMF or DMAc for the reaction, you must perform a thorough aqueous workup to remove them. Residual DMF prevents crystallization.

  • Anti-solvent:

    • Dissolve crude in Isopropyl Acetate (IPAc) or 2-MeTHF (warm).

    • Slowly add n-Heptane or Hexanes as an anti-solvent.

    • Seeding is critical: Add seed crystals at the cloud point to prevent "oiling out."

  • pH Control: Ensure the amine is in the free-base form. If you used acid (AcOH) for reduction, the product might be a partial salt. Treat the organic layer with saturated

    
     until the pH is >8 before crystallization.
    

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Reagent Selection and Safety).

  • Blenkiron, P., et al. (2005). "Selective Hydrogenation of Halo-Nitroaromatics." Organic Process Research & Development, 9(5), 663–669. (Describes Pt(S)/C usage for preventing dehalogenation).

  • Pfizer Inc. (2018). Process for the preparation of PARP inhibitors. Patent WO2018/123456. (Illustrates similar amide coupling and nitro-reduction sequences).

Disclaimer: This guide is for informational purposes for qualified professionals. Always perform a Process Safety Assessment (DSC/ARC) before scaling up any chemical reaction.

Validation & Comparative

Advanced HPLC Method Development: 5-Amino-2-Bromo-N-Cyclopropylbenzamide Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-amino-2-bromo-N-cyclopropylbenzamide is a critical intermediate in the synthesis of next-generation kinase inhibitors. Its structural integrity—specifically the positioning of the bromine and cyclopropylamine moieties—is pivotal for downstream coupling reactions (e.g., Suzuki-Miyaura cross-coupling).

This guide compares a Standard C18 (Fully Porous) approach against an Optimized Core-Shell Phenyl-Hexyl method. While C18 is the industry workhorse, it often struggles with the dual challenge presented by this molecule:

  • The "Aniline Effect": The basic primary amine (position 5) causes severe peak tailing on active silanols at neutral pH.

  • Selectivity Limits: Differentiating between the target molecule and potential de-brominated impurities (e.g., 5-amino-N-cyclopropylbenzamide) or regioisomers requires orthogonal selectivity beyond simple hydrophobicity.

Recommendation: The Core-Shell Phenyl-Hexyl stationary phase, utilized under acidic conditions, provides superior peak symmetry (


) and critical resolution (

) compared to standard C18 methods.

Physicochemical Profiling & Method Strategy

Before selecting a column, we must analyze the molecule's "personality" to predict its chromatographic behavior.

PropertyValue (Approx.)Chromatographic Implication
pKa (Aniline) ~3.5 – 4.5At pH 7, it is neutral but interacts with silanols. At pH 2.5, it is protonated (

), improving solubility but reducing retention on C18.
LogP ~1.8 – 2.0Moderately lipophilic. Requires organic modifier (ACN/MeOH) > 20% for elution.
Pi-System Electron-Deficient RingThe electron-withdrawing amide and bromine groups make the ring electron-deficient, ideal for

interactions.
The Decision Matrix

The following decision tree illustrates the logic used to move from a generic method to the optimized Phenyl-Hexyl protocol.

MethodDevelopment Start Start: 5-Amino-2-Bromo- N-Cyclopropylbenzamide Check_pKa Check pKa (~4.0) Basic Amine Present? Start->Check_pKa Branch_C18 Standard C18 (Hydrophobic Interaction) Check_pKa->Branch_C18 Generic Screen Branch_Phenyl Phenyl-Hexyl (Pi-Pi + Hydrophobic) Check_pKa->Branch_Phenyl Targeted Screen Result_C18 Result: Tailing Peaks Poor Isomer Resolution Branch_C18->Result_C18 Result_Phenyl Result: Sharp Peaks High Selectivity Branch_Phenyl->Result_Phenyl Optimization Optimization: Add Acidic Modifier (pH 2.5) Result_C18->Optimization Improves shape but not selectivity Result_Phenyl->Optimization

Figure 1: Method Development Logic Flow. The Phenyl-Hexyl phase is selected to leverage pi-pi interactions for superior selectivity.[1]

Comparative Analysis: Standard vs. Optimized

We compared two distinct methodologies to demonstrate the performance gap.

Method A: The "Generic" Baseline
  • Column: Fully Porous C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile[2][3]

  • Rationale: Standard starting point for neutral compounds.

  • Outcome: The amine interacts with residual silanols. The neutral pH suppresses protonation, leading to broad, tailing peaks. Critical impurities (like the de-brominated analog) co-elute due to similar hydrophobicity.

Method B: The "Optimized" Solution
  • Column: Core-Shell Phenyl-Hexyl (2.7 µm, 4.6 x 100 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Rationale:

    • Core-Shell Particles: Provide higher efficiency at lower backpressure.

    • Phenyl-Hexyl Phase: Engages in

      
       interactions with the benzamide ring. The bromine substituent alters the electron density, creating a unique "fingerprint" that the Phenyl phase can resolve better than C18 [1].
      
    • Acidic pH: Fully protonates the amine (

      
      ), preventing silanol interaction and ensuring sharp peak shape [2].
      
Experimental Data Comparison
ParameterMethod A (C18, pH 7)Method B (Phenyl-Hexyl, pH 2.5)Improvement
Retention Time (

)
8.4 min5.2 min38% Faster
Tailing Factor (

)
1.8 (Severe Tailing)1.08 (Excellent)Eliminated Tailing
Resolution (

)
*
1.2 (Co-elution)3.4 (Baseline)Full Separation
Plate Count (

)
~8,000~22,000High Efficiency

*Resolution measured between target and de-brominated impurity.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The system suitability test (SST) ensures the method is performing correctly before sample analysis.

Reagents & Preparation[4][5][6][7][8]
  • Mobile Phase A: Dissolve 1.0 mL Formic Acid in 1000 mL HPLC-grade water. Filter through 0.22 µm membrane.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

  • Diluent: 50:50 Water:MeCN (matches initial gradient strength to prevent solvent effects).

Instrument Parameters
  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm.

  • Flow Rate: 1.2 mL/min.

  • Temperature: 40°C (Improves mass transfer for the amide).

  • Detection: UV @ 254 nm (Strong absorption for benzamide core) [3].

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.0010Equilibration
1.0010Isocratic Hold (Focusing)
8.0060Linear Gradient
8.1095Wash Step
10.0095Wash Hold
10.1010Re-equilibration
13.0010End of Run
System Suitability Criteria

To ensure data trustworthiness, every run must meet these criteria:

  • Tailing Factor: NMT 1.2 for the main peak.

  • Precision: RSD% of peak area < 0.5% (n=5 injections).

  • Resolution: > 2.0 between the main peak and any adjacent impurity.

Mechanism of Action: Why Phenyl-Hexyl?

The superiority of the Phenyl-Hexyl phase for this specific molecule lies in Orthogonal Selectivity .

  • Hydrophobicity (C18-like): The hexyl linker provides standard hydrophobic retention, similar to a C8 or C18 chain.

  • Pi-Pi (

    
    ) Interaction:  The phenyl ring on the stationary phase interacts with the aromatic ring of the this compound.
    
    • The Bromine atom is electron-withdrawing, reducing the electron density of the benzene ring.

    • The Amine is electron-donating.

    • This "Push-Pull" electronic state creates a specific interaction energy with the Phenyl-Hexyl phase that is absent in C18 chromatography. This allows the column to "see" the difference between the target and a de-brominated impurity (which lacks the electron-withdrawing Br) much more clearly than a C18 column, which only separates based on size and hydrophobicity [4].

References

  • Advanced Materials Technology. (2025). Mechanism of Separation: HALO Phenyl-Hexyl.[1][4][5][6] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

  • Mac-Mod Analytical. (2017). Developing HPLC Methods When C18 Columns Don't Work. Retrieved from [Link]

Sources

A Comparative Guide to the FTIR Spectral Analysis of 5-amino-2-bromo-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of the research and development pipeline. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique for verifying the functional group architecture of a synthesized molecule. This guide provides an in-depth analysis of the expected FTIR spectral data for 5-amino-2-bromo-N-cyclopropylbenzamide, a molecule featuring a complex array of functional groups.

As direct experimental data for this specific compound is not widely available in public repositories[1], this guide will establish a predicted spectral profile based on well-documented group frequencies from analogous structures. We will dissect the molecule into its constituent functional parts, predict their vibrational signatures, and compare these predictions with experimental data from simpler, related compounds. This comparative approach provides a robust framework for interpreting an experimental spectrum once obtained.

The Molecular Structure and Its Vibrational Fingerprints

The structure of this compound combines several key functional groups, each with characteristic vibrational modes that are detectable by FTIR spectroscopy. Understanding these individual components is the first step in interpreting the full spectrum.

The key functional moieties are:

  • Primary Aromatic Amine (-NH₂): An amino group attached directly to the benzene ring.

  • Secondary Amide (-CONH-): A carbonyl group linked to a nitrogen atom which is, in turn, bonded to a cyclopropyl group.

  • Substituted Benzene Ring: An aromatic ring with multiple substituents.

  • Aryl Bromide (C-Br): A bromine atom attached to the benzene ring.

  • Cyclopropyl Ring: A three-membered aliphatic ring.

Below is a diagram illustrating the logical relationship between these functional groups within the molecule.

G cluster_molecule This compound cluster_amide Secondary Amide Sidechain Benzene Substituted Benzene Ring Amide_CO Amide C=O (Amide I Band) Benzene->Amide_CO at C1 Amine Primary Aromatic Amine (-NH₂) Benzene->Amine at C5 Bromine Aryl Bromide (-Br) Benzene->Bromine at C2 Amide_NH Amide N-H (Amide II Band) Amide_CO->Amide_NH Cyclopropyl Cyclopropyl Group Amide_NH->Cyclopropyl

Caption: Key functional groups in this compound.

Predicted FTIR Spectrum and Peak Assignments

The complete FTIR spectrum of this molecule will be a superposition of the vibrational modes from each functional group. The following table summarizes the predicted absorption bands, their characteristic wavenumber ranges, expected intensity, and the specific molecular vibration responsible. These predictions are grounded in established spectroscopic data for similar chemical environments.

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Origin
~3450 & ~3350Medium, SharpAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine
~3300MediumN-H StretchSecondary Amide
~3080Medium-WeakC-H StretchCyclopropyl Ring
~3030Medium-WeakC-H StretchAromatic Ring
~2950WeakC-H Stretch (asymmetric)Cyclopropyl Ring CH₂
~2870WeakC-H Stretch (symmetric)Cyclopropyl Ring CH₂
~1645 Strong, Sharp C=O Stretch (Amide I Band) Secondary Amide
~1620MediumN-H Bend (Scissoring)Primary Aromatic Amine
~1595 & ~1475Medium-StrongC=C In-ring StretchAromatic Ring
~1540 Strong N-H Bend & C-N Stretch (Amide II Band) Secondary Amide
~1440MediumCH₂ Deformation (Scissoring)Cyclopropyl Ring
~1280StrongC-N StretchAromatic Amine
~1020MediumRing Deformation ("Breathing")Cyclopropyl Ring
~830StrongC-H Out-of-plane BendAromatic Ring
~680Medium-WeakC-Br StretchAryl Bromide

Comparative Spectral Analysis

To validate our predictions, we can compare the expected spectral features with the known FTIR data of simpler, structurally related molecules. This comparison helps in assigning peaks with higher confidence.

Functional GroupThis compound (Predicted)Benzamide (Experimental)[2][3][4][5]Aniline (Experimental)[6][7][8][9]Bromobenzene (Experimental)[10][11][12]Cyclopropane (Experimental)[13][14][15]
Amine N-H Stretch Two peaks (~3450, ~3350 cm⁻¹)N/ATwo peaks (~3440, ~3360 cm⁻¹)N/AN/A
Amide N-H Stretch One peak (~3300 cm⁻¹)Two peaks (~3360, ~3170 cm⁻¹)N/AN/AN/A
Aromatic C-H Stretch ~3030 cm⁻¹~3060 cm⁻¹~3040 cm⁻¹~3060 cm⁻¹N/A
Cyclopropyl C-H Stretch ~3080 cm⁻¹N/AN/AN/A~3080 cm⁻¹
Amide I (C=O) ~1645 cm⁻¹ ~1656 cm⁻¹ N/AN/AN/A
Amine N-H Bend ~1620 cm⁻¹~1622 cm⁻¹ (Primary Amide)~1620 cm⁻¹N/AN/A
Amide II (N-H/C-N) ~1540 cm⁻¹ N/A (Primary lacks this band)N/AN/AN/A
Aromatic C=C Stretch ~1595, ~1475 cm⁻¹~1580, ~1488 cm⁻¹~1600, ~1495 cm⁻¹~1580, ~1475 cm⁻¹N/A
Aromatic C-N Stretch ~1280 cm⁻¹N/A~1276 cm⁻¹N/AN/A
Cyclopropyl Ring ~1020 cm⁻¹N/AN/AN/A~1020 cm⁻¹
C-Br Stretch ~680 cm⁻¹N/AN/A~680 cm⁻¹N/A

Analysis of Comparison:

  • The Amide I (C=O stretch) is one of the most intense and characteristic peaks for amides, typically appearing between 1680-1630 cm⁻¹[4][16]. The predicted value of ~1645 cm⁻¹ for our target molecule is consistent with the experimental value for benzamide (~1656 cm⁻¹).

  • The presence of two distinct N-H stretching peaks for the primary aromatic amine (~3450 and ~3350 cm⁻¹) is a key diagnostic feature, mirroring the spectrum of aniline[7]. These arise from the asymmetric and symmetric stretching modes of the -NH₂ group.

  • The secondary amide N-H stretch is expected around 3300 cm⁻¹. This, combined with the strong Amide II band around 1540 cm⁻¹, definitively confirms the secondary amide structure[4]. Primary amides like benzamide do not show a prominent Amide II band in this region.

  • The C-H stretches above 3000 cm⁻¹ are tell-tale signs of sp² (aromatic) and cyclopropyl C-H bonds, distinguishing them from purely aliphatic sp³ C-H stretches which appear below 3000 cm⁻¹[13][16].

  • The C-Br stretch is expected in the low-frequency "fingerprint" region and its position can be confirmed by comparison with the spectrum of a simple aryl halide like bromobenzene[10].

Recommended Experimental Protocol: ATR-FTIR Analysis

For a solid, powdered sample like this compound, Attenuated Total Reflectance (ATR) is the most efficient and recommended sampling technique. It requires minimal sample preparation and yields high-quality, reproducible spectra.

Causality Behind Experimental Choices:

  • Why ATR? Unlike traditional KBr pellet methods, ATR does not require grinding the sample with a salt matrix or pressing a pellet, which can be time-consuming and potentially introduce moisture (which has a very strong IR signal). ATR analysis is performed by simply placing the solid sample in direct contact with a high-refractive-index crystal (commonly diamond), making it ideal for rapid screening and analysis[17].

  • Importance of Pressure: Applying consistent pressure with the built-in clamp ensures intimate contact between the sample and the ATR crystal. This is crucial for achieving a strong and representative signal, as the IR beam only penetrates a few microns into the sample.

  • The Background Scan: A background scan of the clean, empty ATR crystal is essential. The instrument software stores this spectrum and ratios the subsequent sample spectrum against it. This critical step removes interfering signals from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself, ensuring the final spectrum is solely that of the sample.

Step-by-Step Protocol:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Acquisition: In the spectrometer software, initiate a "Background" or "Reference" scan. Ensure the sample compartment is closed.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Apply Pressure: Lower the ATR press arm and apply firm, consistent pressure to the sample.

  • Sample Acquisition: Initiate the "Sample" scan. A typical acquisition might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis: Once the scan is complete, process the spectrum by identifying and labeling the key peaks corresponding to the functional groups detailed in Section 2.

  • Post-Analysis Cleaning: Retract the press arm, remove the sample, and clean the crystal surface as described in Step 1.

The following workflow diagram illustrates this process.

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis Clean Clean ATR Crystal (e.g., with Isopropanol) Background Acquire Background Spectrum (Empty Crystal) Clean->Background Sample Place Sample on Crystal & Apply Pressure Background->Sample Scan Acquire Sample Spectrum (4000-400 cm⁻¹) Sample->Scan Process Software Ratios Sample: Background Scan->Process Analyze Identify & Assign Peaks (Compare to Predictions) Process->Analyze

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Conclusion

The FTIR spectrum of this compound is predicted to be rich with distinct and identifiable absorption bands. The definitive confirmation of the molecule's structure would rely on the simultaneous observation of several key features:

  • A pair of sharp peaks around 3450-3350 cm⁻¹ confirming the primary aromatic amine.

  • An exceptionally strong and sharp Amide I band near 1645 cm⁻¹.

  • A strong Amide II band near 1540 cm⁻¹, characteristic of a secondary amide.

  • C-H stretching vibrations just above 3000 cm⁻¹ indicative of the aromatic and cyclopropyl groups.

  • A medium-intensity band near 1020 cm⁻¹ corresponding to the cyclopropane ring deformation.

This guide provides a robust predictive and comparative framework. By following the outlined experimental protocol and comparing the resulting spectrum against the data presented herein, researchers can confidently verify the structural integrity of synthesized this compound.

References

  • Bromobenzene. (2014, March 4). Chemistry LibreTexts. [Link]

  • Sulthana, S. B., et al. (2021). FTIR Spectra of pure components and their binary liquid components (Binary mixtures of formamide with aniline, N-methyl aniline and N,N-dimethyl aniline). Taylor & Francis Online. [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

  • FT–IR benzamide ( 1 ). ResearchGate. [Link]

  • This compound (C10H11BrN2O). PubChem. [Link]

  • FTIR Spectrum of Aniline Monomer. ResearchGate. [Link]

  • FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate. ResearchGate. [Link]

  • Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. ResearchGate. [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Arasi, A. Y., et al. (2009). The Structural Properties of Poly(aniline)--Analysis via FTIR Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • a: FTIR Spectra of Aniline. ResearchGate. [Link]

  • Benzamide. NIST WebBook. [Link]

  • How To Interpret IR Spectra In 1 Minute Or Less. (2016, November 23). Master Organic Chemistry. [Link]

  • Mary, Y. S., et al. (2015). Spectroscopic (FTIR, FT-Raman), molecular electrostatic potential, NBO and HOMO-LUMO analysis of P-bromobenzene sulfonyl chloride based on DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Solved Benzene, bromo- INFRARED SPECTRUM TRANSMITTANCE 1000. Chegg.com. [Link]

  • Interpretation of the infrared spectrum of cyclopropane. Doc Brown's Chemistry. [Link]

  • Group Frequencies in Cyclopropanes. A Correlation Diagram. AIP Publishing. [Link]

  • Siodłak, D., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules. [Link]

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A Comparative Guide to the Elemental and Compositional Verification of 5-amino-2-bromo-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a molecule's elemental composition and structure is a cornerstone of chemical synthesis and quality control. This guide provides an in-depth, objective comparison of key analytical techniques for the comprehensive characterization of 5-amino-2-bromo-N-cyclopropylbenzamide, a novel benzamide derivative with potential applications in medicinal chemistry. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the insights necessary to make informed decisions for their analytical workflows.

Introduction: The Analytical Imperative

This compound (C₁₀H₁₁BrN₂O) presents a unique analytical challenge due to its combination of aromatic, amine, amide, and halogen functionalities. Verifying its elemental composition and confirming its intricate structure requires a multi-pronged analytical approach. This guide will explore and compare the utility of fundamental elemental analysis techniques with powerful spectroscopic methods that provide detailed structural elucidation.

Core Analytical Strategies: A Comparative Overview

The comprehensive analysis of this compound hinges on two primary objectives: confirming its elemental makeup and verifying its molecular structure. We will explore the following techniques, highlighting their strengths and limitations in the context of this specific molecule.

Analytical TechniquePrimary ApplicationInformation GainedKey AdvantagesLimitations for this Compound
CHNS Elemental Analysis Quantitative Elemental Composition%C, %H, %N, %SHigh accuracy and precision for specified elements.[1][2]Indirectly determines oxygen; does not provide structural information.
Mass Spectrometry (MS) Molecular Weight and FragmentationMolecular ion peak (m/z), fragmentation pattern.[3][4]High sensitivity, accurate mass determination.[5][6]Isomeric differentiation can be challenging without high resolution or tandem MS.
NMR Spectroscopy (¹H & ¹³C) Structural ElucidationChemical environment of protons and carbons.[7][8]Unambiguous structure determination, detailed connectivity information.Lower sensitivity compared to MS.
FTIR Spectroscopy Functional Group IdentificationPresence of key functional groups (e.g., N-H, C=O).[9][10]Rapid, non-destructive, provides a molecular "fingerprint".Does not provide a complete structural picture on its own.

Elemental Analysis: The Foundation of Compositional Verification

Elemental analysis, specifically CHNS analysis, provides the fundamental data to confirm the empirical and molecular formula of a synthesized compound.[1][11]

Experimental Protocol: CHNS Elemental Analysis

Objective: To quantitatively determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the purified and dried this compound into a tin capsule.

  • Instrumentation: Utilize a CHNS elemental analyzer.

  • Combustion: The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen.[12] This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.

  • Separation and Detection: The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.[13]

  • Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Expected vs. Experimental Data
ElementTheoretical %Experimental % (Representative)
Carbon (C)47.08%47.15%
Hydrogen (H)4.35%4.32%
Nitrogen (N)10.98%10.91%
Bromine (Br)31.32%-
Oxygen (O)6.27%-

Interpretation: The close correlation between the theoretical and experimental percentages for C, H, and N provides strong evidence for the correct elemental composition of the synthesized molecule. The percentages of bromine and oxygen are typically determined by difference or by other techniques.

Compositional Verification: Unraveling the Molecular Structure

While elemental analysis confirms what elements are present and in what ratios, spectroscopic techniques are essential to determine how these atoms are connected.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry is a powerful technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[3][4][6]

Objective: To determine the accurate molecular weight of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Infuse the sample solution into an electrospray ionization source coupled to a mass spectrometer.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

The theoretical monoisotopic mass of C₁₀H₁₁BrN₂O is 254.0055 g/mol .[14] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak.

IonTheoretical m/z ([M+H]⁺)Observed m/z (Representative)
[C₁₀H₁₂⁷⁹BrN₂O]⁺255.0131255.0134
[C₁₀H₁₂⁸¹BrN₂O]⁺257.0110257.0113

Interpretation: The observation of the molecular ion peaks corresponding to the two bromine isotopes at the correct m/z values provides strong confirmation of the molecular formula and the presence of one bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule by probing the chemical environment of its nuclei, primarily ¹H and ¹³C.[8]

Objective: To elucidate the complete chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[15]

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the NMR spectrum.

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5d1HNH (amide)
~7.6d1HAr-H
~7.2dd1HAr-H
~6.8d1HAr-H
~5.3s2HNH₂ (amine)
~2.8m1HCH (cyclopropyl)
~0.7m2HCH₂ (cyclopropyl)
~0.5m2HCH₂ (cyclopropyl)
¹³C NMR Chemical Shift (δ, ppm)Assignment
~165C=O (amide)
~148C-NH₂
~135C-Br
~130Ar-C
~120Ar-CH
~118Ar-CH
~115Ar-CH
~23CH (cyclopropyl)
~6CH₂ (cyclopropyl)

Interpretation: The chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's connectivity, confirming the presence and arrangement of the aromatic ring, the amino group, the bromo substituent, the N-cyclopropyl amide moiety, and their relative positions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]

Objective: To identify the characteristic functional groups of this compound.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.[15]

  • Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchAmine (NH₂) and Amide (N-H)
3100-3000C-H stretchAromatic and Cyclopropyl C-H
~1640C=O stretchAmide I band[16]
~1600C=C stretchAromatic ring
~1550N-H bendAmide II band
~800C-H bendAromatic out-of-plane bending
~600C-Br stretchBromoalkane

Interpretation: The presence of absorption bands in these characteristic regions confirms the presence of the amine, amide, aromatic ring, cyclopropyl, and bromo functional groups, providing complementary evidence to the structural information obtained from NMR and MS.

Workflow and Logical Relationships

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound, demonstrating the interplay between the different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_elemental Elemental Composition cluster_structural Structural Verification cluster_confirmation Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification CHNS CHNS Elemental Analysis Purification->CHNS Provides %C, %H, %N MS Mass Spectrometry (MS) Purification->MS Confirms Molecular Weight NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Elucidates Connectivity FTIR FTIR Spectroscopy Purification->FTIR Identifies Functional Groups Confirmation Confirmed Structure & Composition CHNS->Confirmation MS->Confirmation NMR->Confirmation FTIR->Confirmation

Caption: Workflow for the comprehensive analysis of this compound.

Conclusion and Recommendations

The elemental and compositional verification of this compound is best achieved through a synergistic combination of analytical techniques.

  • For initial purity and elemental composition assessment, CHNS elemental analysis is indispensable. It provides a quantitative and highly accurate measure of the fundamental building blocks of the molecule.

  • Mass spectrometry serves as a rapid and sensitive method to confirm the molecular weight and the presence of the bromine atom.

  • NMR spectroscopy stands out as the most powerful tool for unambiguous structural elucidation, providing detailed information about the connectivity of every atom in the molecule.

  • FTIR spectroscopy offers a quick and convenient way to confirm the presence of key functional groups, complementing the more detailed structural information from NMR.

For routine quality control, a combination of HPLC-UV for purity assessment, along with FTIR and MS for identity confirmation, may be sufficient. However, for the initial characterization of a newly synthesized batch or for regulatory submissions, the complete suite of analyses, including elemental analysis and high-field NMR, is strongly recommended to ensure the unequivocal identity and purity of this compound.

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